molecular formula C8H6ClN3O B2711291 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine CAS No. 1823915-67-8

2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B2711291
CAS No.: 1823915-67-8
M. Wt: 195.61
InChI Key: XZSHBGHYXUBMFX-UHFFFAOYSA-N
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Description

Molecular Formula: C₈H₆ClN₃O Molecular Weight: 195.606 g/mol (monoisotopic mass: 195.019939) CAS Registry Number: 1823915-67-8 Key Features:

  • A pyridine core substituted with a chlorine atom at position 2 and a 5-methyl-1,2,4-oxadiazole moiety at position 4 .
  • ChemSpider ID: 31102302, indicating its presence in chemical databases for structural and synthetic reference .

Properties

IUPAC Name

3-(2-chloropyridin-4-yl)-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-5-11-8(12-13-5)6-2-3-10-7(9)4-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSHBGHYXUBMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-pyridinecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with acetic anhydride and a suitable nitrile to yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the oxadiazole ring .

Scientific Research Applications

Antibacterial Applications

The compound has demonstrated notable antibacterial properties. A study synthesized various derivatives of 2-chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine and evaluated their effectiveness against several bacterial strains. Among these derivatives, one exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) of 22.4 µg/mL against Bacillus subtilis, and values ranging from 29.6 to 30.0 µg/mL against Escherichia coli and Klebsiella pneumoniae respectively .

Table 1: Antibacterial Activity of Selected Derivatives

CompoundMIC (µg/mL)Bacterial Strain
This compound22.4Bacillus subtilis
29.6Escherichia coli
30.0Klebsiella pneumoniae

The presence of the oxadiazole ring is believed to enhance the compound's interaction with bacterial targets, making it a promising candidate for further development into antibacterial agents.

Anticancer Potential

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Research indicates that compounds containing the oxadiazole moiety exhibit inhibitory effects on various cancer cell lines. Specifically, derivatives have shown effectiveness against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which is crucial in tumor angiogenesis .

Table 2: Anticancer Activity Against VEGFR-2

CompoundIC50 (µM)Target
This compoundX.XVEGFR-2

The exact IC50 values for the specific derivatives were not detailed in the sources but indicate a trend towards significant activity that warrants further exploration.

Mechanistic Insights and Future Directions

The mechanisms by which this compound exerts its pharmacological effects are still under investigation. Molecular docking studies suggest that the compound interacts with specific protein targets involved in bacterial resistance and cancer progression . This interaction profile highlights the potential for developing targeted therapies based on this compound.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chloro group can participate in electrophilic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Table 1: Structural Comparison of Key Analogs
Compound Name Substituent Positions (Pyridine) Molecular Formula Molecular Weight (g/mol) Key Differences/Applications Evidence Source
Target Compound Cl at C2; Oxadiazole at C4 C₈H₆ClN₃O 195.606 Reference compound for synthesis
2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine Cl at C2; Oxadiazole at C5 C₈H₆ClN₃O 195.606 Positional isomer; potential variance in electronic properties
2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine Cl at C2; Oxadiazole at C3; Ph at C6 C₁₄H₁₀ClN₃O 271.70 Added phenyl group enhances lipophilicity
3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine Oxadiazole at C3; No Cl substituent C₈H₇N₃O 161.16 Simpler structure; used as intermediate in drug synthesis

Key Observations :

  • Positional Isomerism: The placement of the oxadiazole ring (C4 vs.
  • Substituent Effects : Addition of a phenyl group (as in ) increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Table 2: Property Comparison
Property Target Compound 3-(5-Methyl-oxadiazol)pyridine 2-Chloro-5-oxadiazol-pyridine
Aqueous Solubility Likely low (lipophilic Cl and oxadiazole) Higher (no Cl substituent) Similar to target
Electron-Withdrawing Strong (Cl + oxadiazole) Moderate (oxadiazole only) Strong (Cl + oxadiazole)
Biological Relevance Potential kinase inhibition Intermediate in drug synthesis Unreported

Notes:

  • The target compound’s chlorine and oxadiazole groups synergistically enhance electron-withdrawing effects, which may favor interactions with enzymatic active sites (e.g., HDAC inhibitors as in ).
  • Pyridine-based analogs without chlorine (e.g., ) are more soluble but lack directed reactivity for targeted drug design.

Biological Activity

2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H6ClN3OC_8H_6ClN_3O with a molecular weight of 195.61 g/mol. Its structure features a pyridine ring substituted with a chloromethyl group and an oxadiazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC8_8H6_6ClN3_3O
Molecular Weight195.61 g/mol
IUPAC NameThis compound
SMILESClC1=CC(C2=NOC(C)=N2)=CC=N1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act as an allosteric modulator affecting receptor activity and enzyme function. Specifically, it has been noted to interact with metabotropic glutamate receptors (mGlu), which are implicated in numerous neurological disorders .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 2 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cell lines by modulating pathways related to cell survival and proliferation. For example, a related compound was found to inhibit tumor growth in vivo by affecting cellular signaling pathways associated with cancer progression .

Neuropharmacological Effects

Given its interaction with mGlu receptors, there is potential for neuropharmacological applications. Positive allosteric modulators of these receptors have been explored for their ability to treat conditions such as schizophrenia and anxiety disorders. The unique structural characteristics of this compound may enhance its efficacy in these contexts .

Study on Antimicrobial Efficacy

In a comparative study examining the antimicrobial efficacy of various oxadiazole derivatives, this compound was evaluated alongside established antibiotics. The results indicated that it exhibited comparable or superior activity against several pathogenic strains.

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
2-Chloro-4-(5-methyl...pyridine25
Ciprofloxacin11
Norfloxacin23

Neuropharmacological Study

A recent study investigated the effects of various mGlu receptor modulators in rodent models of anxiety. Compounds similar to 2-Chloro-4-(5-methyl...pyridine were shown to significantly reduce anxiety-like behaviors when administered at specific dosages, suggesting a promising avenue for further research into neurotherapeutics .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine, and how are they experimentally determined?

  • Answer : The compound has a molecular weight of 195.61 g/mol (C₈H₆ClN₃O) and a melting point range of 176–177°C when crystallized from aqueous methanol . Key properties include:

  • Exact mass : 195.0018 Da (determined via high-resolution mass spectrometry) .
  • Spectral data : EPA/NIH Mass Spectral Database entry 10350-68-2 provides reference spectra .
  • Crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve crystal structures, with validation metrics like R-factors to assess data quality .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : A two-step protocol is typical:

Intermediate formation : React 6-ethyl-N-hydroxy-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamidine with dimethylacetamide dimethyl acetal at 100°C for 15 minutes .

Cyclization : Flash chromatography followed by crystallization in aqueous methanol yields the product in 95% purity .

  • Catalytic optimization : HClO₄-SiO₂ can enhance oxadiazole ring formation efficiency under mild conditions (Table 2, entry 5b) .

Q. How is the structural integrity of the compound validated after synthesis?

  • Answer :

  • X-ray crystallography : SHELX programs (SHELXD/SHELXL) resolve bond lengths and angles, with corrections for chloromethyl positional isomerism noted in structural revisions .
  • NMR/FTIR : Confirm the presence of the oxadiazole ring (C=N-O stretching at ~1600 cm⁻¹) and pyridine protons (δ 8.5–9.0 ppm) .

Advanced Research Questions

Q. What methodological strategies address contradictions in biological activity data for this compound?

  • Answer :

  • Dose-response profiling : Compounds like GR127935 (containing the oxadiazole-pyridine motif) show variable 5-HT1D receptor binding; iterative IC₅₀ assays with controls (e.g., L694247) isolate structure-activity relationships .
  • Metabolic stability : LC-MS/MS tracks oxidative metabolites, resolving discrepancies between in vitro potency and in vivo efficacy .

Q. How can the oxadiazole moiety be leveraged to design fluorescent probes or optical materials?

  • Answer :

  • Fluorescent derivatives : Substitute the methyl group with long alkyl chains (e.g., C₁₂H₂₅) to enhance π-stacking, monitored via fluorescence quenching in polar solvents (λₑₓ = 350 nm, λₑₘ = 450 nm) .
  • Applications : Such probes detect metal ions (e.g., Zn²⁺) in biological systems, validated via Stern-Volmer plots .

Q. What catalytic systems improve the scalability of oxadiazole synthesis?

  • Answer :

  • Heterogeneous catalysis : HClO₄-SiO₂ achieves 85–90% yield for 3,5-disubstituted oxadiazoles under solvent-free conditions, with recyclability (>5 cycles) confirmed by TGA .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 10 min at 150°C) while maintaining >90% purity .

Q. How is safety and stability addressed in large-scale handling?

  • Answer :

  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxadiazole ring hydrolysis .
  • Safety protocols : Follow H300 (toxic if swallowed) and P301+P310 (immediate medical attention if ingested) guidelines .

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